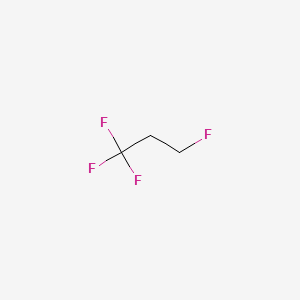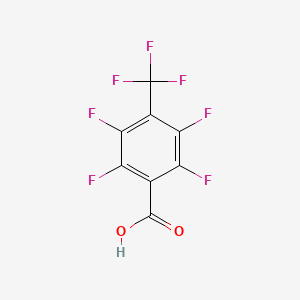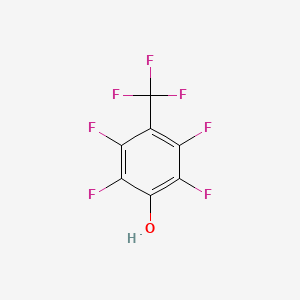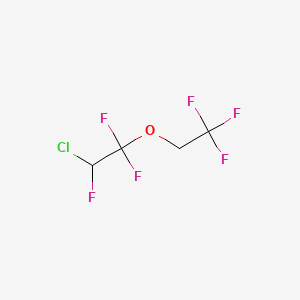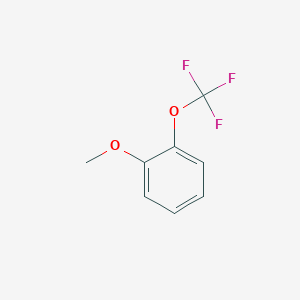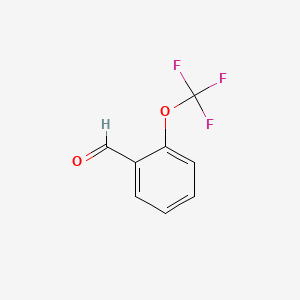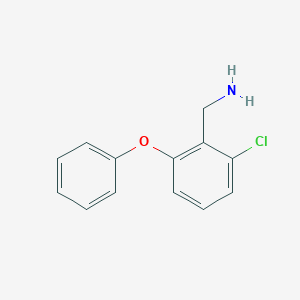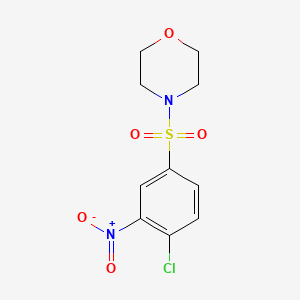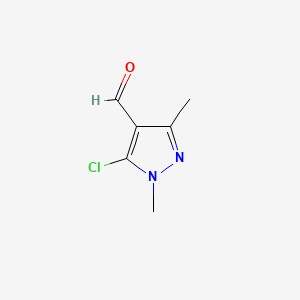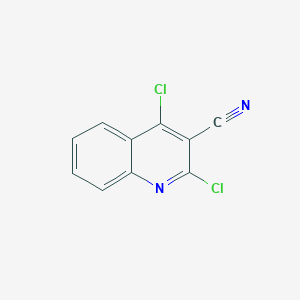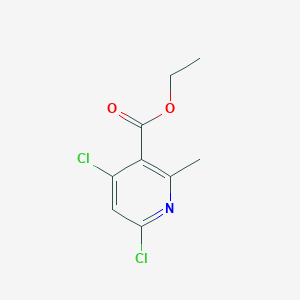
1,3,5-Trifluoro-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3,5-Trifluoro-2,4-dimethylbenzene” is a chemical compound with the molecular formula C8H7F3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “1,3,5-Trifluoro-2,4-dimethylbenzene” involves multiple steps . The process involves the use of potassium hydroxide and involves a multistep reaction . The yield and reaction conditions are not explicitly mentioned in the available resources .
Molecular Structure Analysis
The molecular structure of “1,3,5-Trifluoro-2,4-dimethylbenzene” consists of a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .
Physical And Chemical Properties Analysis
“1,3,5-Trifluoro-2,4-dimethylbenzene” has a molecular weight of 160.14 g/mol . More detailed physical and chemical properties are not explicitly mentioned in the available resources.
Scientific Research Applications
Synthesis of Hyperbranched Polymers
A noteworthy application involves the synthesis of hyperbranched poly(arylene ether)s from a novel trifluoromethyl-activated trifluoro monomer, prepared by coupling 1,3,5-tribromobenzene with 4-fluoro-3-trifluoromethylphenylboronic acid. The resulting hyperbranched polymers exhibit high molecular weights, excellent thermal stability, and higher glass transition temperatures compared to their linear analogs, showcasing the potential of trifluoromethyl-activated monomers in polymer science (Banerjee et al., 2009).
Luminescence in Ytterbium(III) Complexes
The impact of chain length and fluorination on the NIR-luminescence of ytterbium(III) beta-diketonate complexes was assessed, revealing that fluorinated ligands are advisable for co-doping with Er(3+) complexes in optical amplifiers due to their slight decrease in luminescence intensity for the same β-diketonate chain length (Martín‐Ramos et al., 2013).
Aromatic Nucleophilic Substitution
In a study exploring the reactivity of di- and trifluorobenzenes, evidence was found for a concerted mechanism of aromatic nucleophilic substitution, challenging the traditional view of such reactions proceeding through a two-step process. This insight into the substitution reactions of fluorinated aromatic compounds has implications for synthetic strategies in organic chemistry (Goryunov et al., 2010).
Star-Shaped Compounds and Charge Transfer
The synthesis and study of 1,3,5-triazine derivatives with styryl or higher oligo(phenylenevinylene) chains highlight their role as star-shaped push-pull compounds. These compounds, due to their molecular structure, facilitate intramolecular charge transfer, making them potential candidates for applications in electronic materials and devices (Meier et al., 2003).
Covalent Organic Frameworks
The development of covalent organic frameworks (COFs) utilizing hydrazone linkages showcases another dimension of 1,3,5-Trifluoro-2,4-dimethylbenzene's utility. These COFs, characterized by high crystallinity, chemical and thermal stability, and permanent porosity, demonstrate the potential of using trifluoromethylated compounds in the construction of advanced porous materials (Uribe-Romo et al., 2011).
Safety and Hazards
When handling “1,3,5-Trifluoro-2,4-dimethylbenzene”, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
1,3,5-trifluoro-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDZJPANXVVPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382181 |
Source


|
| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trifluoro-2,4-dimethylbenzene | |
CAS RN |
93343-12-5 |
Source


|
| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

